2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate

Description

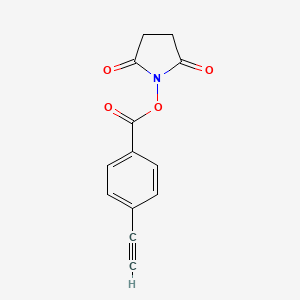

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADQHKRQMCXWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 4 Ethynylbenzoate and Analogues

Precursor Synthesis: Advanced Routes to 4-Ethynylbenzoic Acid

The primary precursor for the title compound is 4-ethynylbenzoic acid. chemimpex.com This aromatic carboxylic acid features a terminal alkyne group, which is crucial for subsequent coupling reactions. Several methods are employed for its synthesis, each with distinct advantages and considerations.

A prevalent method for introducing the ethynyl (B1212043) group is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-substituted benzoic acid derivative, such as 4-iodobenzoic acid, with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). Subsequent deprotection of the silyl (B83357) group yields 4-ethynylbenzoic acid. Key variables in this process include the choice of palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), solvent (commonly THF or DMF), and reaction temperature, which is generally maintained between 60–80°C.

Another effective route involves the hydrolysis of 4-ethynylbenzoic acid methyl ester. This method is favored for its straightforward reaction conditions and compatibility with various functional groups. The hydrolysis is typically carried out using a base, such as potassium hydroxide (B78521) in methanol (B129727) or lithium hydroxide in an aqueous methanol solution, followed by acidification to precipitate the desired carboxylic acid.

Strategies for N-Hydroxysuccinimide Ester Formation

The conversion of 4-ethynylbenzoic acid to its corresponding N-hydroxysuccinimide ester is a critical activation step. This transformation renders the carboxyl group highly reactive towards nucleophiles, particularly primary amines, to form stable amide bonds. chemicalbook.comnih.gov Several classes of reagents are utilized to facilitate this esterification.

Carbodiimide-Mediated Coupling Approaches

Carbodiimides are widely used as coupling agents for the formation of NHS esters. thieme-connect.de Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. citizendium.orgwikipedia.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. citizendium.org This intermediate then reacts with N-hydroxysuccinimide (NHS) to yield the desired activated ester and a urea (B33335) byproduct. citizendium.orgresearchgate.net While effective, a notable drawback of this method is the potential for the formation of byproducts and challenges associated with their removal, particularly the urea derivative. researchgate.net

Application of Uronium and Phosphonium (B103445) Activating Reagents

Uronium and phosphonium salts have emerged as powerful activating reagents for NHS ester synthesis, often providing cleaner reactions and higher yields compared to carbodiimides. youtube.comtcichemicals.com

Uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their rapid reaction kinetics. youtube.com They react with the carboxylic acid to form an activated ester that readily couples with NHS. researchgate.net

Phosphonium salts , like BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly efficient. youtube.comthieme-connect.de They are noted for their high solubility in common organic solvents and are suitable for both solution-phase and solid-phase synthesis. youtube.com These reagents often lead to fewer side reactions and minimal racemization, which is particularly important when dealing with chiral molecules. thieme-connect.deorganic-chemistry.org

A newer, alternative method avoids carbodiimides altogether, utilizing a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) to form the activated ester. organic-chemistry.org This approach is lauded for its simplicity, cost-effectiveness, and broad substrate scope. organic-chemistry.org

Optimization of Reaction Conditions for Activated Ester Synthesis

The efficiency of NHS ester synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include solvent choice, reaction time, temperature, and the stoichiometry of the reagents. researchgate.netrsc.org Anhydrous solvents are typically required to prevent the hydrolysis of the activated ester. wikipedia.org The choice of base, often a tertiary amine like triethylamine or diisopropylethylamine, is also critical to neutralize any acids formed during the reaction and to promote the coupling process. organic-chemistry.orgmdpi.com

For instance, factorial design experiments can be employed to systematically study the influence of various parameters on the reaction yield. rsc.org Such studies have shown that factors like acid excess, temperature, and reaction time can significantly impact the conversion to the desired product. rsc.org Careful control of these conditions is essential to maximize the yield and purity of the 2,5-dioxopyrrolidin-1-yl 4-ethynylbenzoate.

Convergent and Divergent Synthetic Pathways Incorporating the Ethynyl Moiety

The synthesis of analogues of this compound can be approached using either convergent or divergent strategies.

Scalability and Efficiency Considerations in Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale presents several challenges. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the ease of purification.

For the synthesis of the 4-ethynylbenzoic acid precursor, the Sonogashira coupling, while effective, often requires expensive palladium catalysts and ligands. Post-synthesis purification to remove palladium residues is critical, especially for applications in biological systems. The hydrolysis of the methyl ester offers a potentially more cost-effective and scalable alternative.

In the NHS ester formation step, the use of carbodiimides can lead to the formation of urea byproducts that can be difficult to remove on a large scale. researchgate.net Phosphonium and uronium-based reagents, while more expensive, may offer advantages in terms of cleaner reactions and easier purification. youtube.com The development of methods that minimize byproducts and simplify purification, such as the use of polymer-supported reagents, is an active area of research. researchgate.net Furthermore, green chemistry metrics, such as the E-factor (environmental factor) and mass intensity, are increasingly important for evaluating the industrial viability of a synthetic process. rsc.org A low E-factor, indicating less waste generation, is a key goal in developing sustainable and scalable synthetic routes. rsc.org

Advanced Characterization and Analytical Methodologies for 2,5 Dioxopyrrolidin 1 Yl 4 Ethynylbenzoate and Its Conjugates

Spectroscopic Validation (Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods form the cornerstone of the structural elucidation of 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence of the compound's molecular structure.

¹H NMR spectroscopy is utilized to identify the chemical environment of the hydrogen atoms. Characteristic signals are expected for the aromatic protons of the benzoate ring, the ethynyl (B1212043) proton, and the succinimide ring protons. For instance, in a related compound, 2,5-dioxopyrrolidin-1-yl benzoate, the succinimide protons appear as a singlet at approximately 2.89 ppm in CDCl₃. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. Key resonances would include those for the carbonyl carbons of the ester and succinimide groups, the aromatic carbons, and the acetylenic carbons. For example, in 2,5-dioxopyrrolidin-1-yl benzoate, the succinimide carbonyl carbons resonate around 169.2 ppm and the ester carbonyl at approximately 161.8 ppm in CDCl₃. rsc.org

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

A strong carbonyl (C=O) stretching vibration for the ester group.

Characteristic symmetric and asymmetric stretching vibrations for the imide carbonyl groups.

A sharp, weak absorption band corresponding to the terminal alkyne (C≡C) stretch.

A band associated with the ≡C-H stretching vibration.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 |

| ¹H NMR | Ethynyl Proton | δ ~3.0 |

| ¹H NMR | Succinimide Protons | δ ~2.9 |

| ¹³C NMR | Ester Carbonyl | δ ~162 |

| ¹³C NMR | Imide Carbonyls | δ ~169 |

| ¹³C NMR | Alkyne Carbons | δ ~77, ~83 |

| IR Spectroscopy | C=O (Ester) | ~1760 cm⁻¹ |

| IR Spectroscopy | C=O (Imide) | ~1740, ~1780 cm⁻¹ |

| IR Spectroscopy | C≡C (Alkyne) | ~2100 cm⁻¹ |

| IR Spectroscopy | ≡C-H (Alkyne) | ~3300 cm⁻¹ |

High-Resolution Mass Spectrometry for Molecular Identification and Conjugation Stoichiometry

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise mass determination of this compound and its conjugates. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

For the parent compound, HRMS confirms the elemental composition by providing a highly accurate mass measurement, which should align with the calculated theoretical mass of C₁₃H₉NO₄ (243.0532 g/mol ). abosyn.com

When analyzing biomolecular conjugates, HRMS can be used to:

Confirm Covalent Modification: A mass shift corresponding to the addition of the 4-ethynylbenzoyl group (C₉H₅O) confirms successful conjugation.

Determine Conjugation Stoichiometry: By observing the mass distribution of the modified biomolecule, the number of attached labels per molecule can be determined. This is particularly crucial for understanding the degree of labeling in proteins and peptides.

Chromatographic Purity Assessment and Conjugate Separation (High-Performance Liquid Chromatography, Size Exclusion Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for purifying its conjugates.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for:

Purity Determination: Reversed-phase HPLC, often coupled with UV detection, can separate the target compound from starting materials, byproducts, and degradation products. The purity is typically reported as a percentage of the total peak area.

Reaction Monitoring: HPLC can be used to monitor the progress of the conjugation reaction by observing the consumption of the starting materials and the formation of the desired product.

Size Exclusion Chromatography (SEC) is a gentle and effective method for:

Purification of Conjugates: SEC separates molecules based on their size. This is particularly useful for separating large biomolecular conjugates (e.g., proteins) from smaller, unreacted labeling reagents and byproducts like N-hydroxysuccinimide. lumiprobe.com

Electrophoretic Analysis for Monitoring Protein Conjugation (SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize and monitor the conjugation of this compound to proteins. nih.gov

The principle of this method relies on the change in molecular weight of the protein upon conjugation.

Mobility Shift: When a protein is successfully labeled, its molecular weight increases. This increase leads to a noticeable upward shift in the protein's band position on the gel compared to the unmodified protein.

Assessing Conjugation Efficiency: The intensity of the shifted band relative to the unreacted protein band can provide a qualitative or semi-quantitative assessment of the conjugation efficiency. researchgate.net For example, near-quantitative conversion can be observed by the near-complete disappearance of the band corresponding to the unmodified protein. researchgate.net

Table 2: Application of Analytical Techniques for Conjugate Analysis

| Technique | Information Obtained | Principle |

|---|---|---|

| HRMS | Confirmation of conjugation, stoichiometry | Precise mass measurement |

| HPLC | Purity of conjugate, reaction monitoring | Separation based on polarity |

| SEC | Purification of conjugate | Separation based on size |

| SDS-PAGE | Visualization of conjugation, efficiency | Separation based on molecular weight |

Spectrophotometric and Fluorimetric Methods for Labeled Biomolecule Quantification

Once a biomolecule is labeled with this compound, spectrophotometric and fluorimetric methods can be employed for quantification.

UV-Vis Spectrophotometry: While the 4-ethynylbenzoyl group has a UV absorbance, its extinction coefficient may not be sufficiently high for sensitive detection, especially at low concentrations. However, if the biomolecule itself has a strong and well-defined absorbance (e.g., proteins at 280 nm or DNA at 260 nm), this can be used for quantification.

Fluorimetric Methods: A more sensitive approach involves the "click" reaction of the terminal alkyne with an azide-containing fluorescent dye. The resulting triazole-linked fluorophore allows for highly sensitive quantification of the labeled biomolecule using a fluorometer or a fluorescence plate reader. This method offers a significant advantage in terms of signal-to-noise ratio compared to absorbance-based methods.

The degree of labeling (DOL), or the average number of labels per biomolecule, can be determined using these methods, often in conjunction with a measurement of the biomolecule concentration.

Future Directions and Emerging Research Avenues

Design and Synthesis of Ethynyl-NHS Esters with Enhanced Target Specificity and Bioorthogonality

The development of next-generation ethynyl-NHS esters is focused on achieving greater control over conjugation reactions. While 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate provides a robust method for labeling primary amines, future iterations aim to enhance specificity for particular protein targets within a complex biological milieu. This can be achieved by integrating targeting moieties or modifying the linker to influence reactivity.

Key research directions include:

Incorporation of Recognition Motifs: Synthesizing derivatives where the benzoyl ring or an extended linker contains specific recognition elements. These motifs could be designed to interact with a particular protein's local environment, thereby guiding the NHS ester to a desired lysine residue and increasing the selectivity of the labeling reaction.

Steric and Electronic Tuning: Modifying the structure to include bulky groups or electron-withdrawing/donating groups near the NHS ester. This can modulate the reactivity of the ester, making it more or less susceptible to hydrolysis and more selective for highly accessible or nucleophilic amines.

Advanced Bioorthogonal Handles: While the terminal alkyne is highly effective in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, research is exploring the incorporation of alternative or modified alkyne structures. This could lead to faster reaction kinetics or the ability to participate in multiple, distinct bioorthogonal reactions on the same molecule. The goal is to create a toolkit of reagents that can be used for sequential or multiplexed labeling experiments. lumiprobe.com

| Modification Strategy | Potential Advantage | Research Focus |

| Targeting Moieties | Increased selectivity for a specific protein or site. | Design of linkers with affinity for specific protein surfaces. |

| Steric Shielding | Reduced off-target reactions and hydrolysis. | Synthesis of derivatives with bulky substituents near the NHS ester. |

| Alternative Alkynes | Tunable reactivity and potential for multiplexing. | Exploration of strained alkynes or those with altered electronic properties. |

Exploration of Automated Synthesis and High-Throughput Screening Platforms for Conjugate Discovery

The process of discovering and optimizing bioconjugates—such as antibody-drug conjugates (ADCs) or diagnostic probes—is traditionally a resource-intensive endeavor. The integration of automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize this process. These technologies enable the rapid generation and evaluation of a large library of conjugates derived from this compound and its analogs.

Automated liquid handlers and robotic systems can perform multistep reactions in microplate formats (e.g., 96- or 384-well plates), significantly increasing throughput. abberior.rocks For instance, an antibody of interest can be systematically reacted with a panel of different ethynyl-NHS esters under various conditions. Subsequently, the resulting alkyne-modified antibodies can be conjugated to a library of azide-containing payloads (e.g., drugs, fluorophores) using automated click chemistry protocols.

Following synthesis, HTS assays are employed to screen the resulting conjugates for desired properties. This could involve cell-based assays to measure cytotoxicity, fluorescence-based assays to assess binding affinity, or stability assays. This miniaturized and automated approach accelerates the discovery process, reduces reagent consumption, and allows for a more comprehensive exploration of the chemical space to identify lead candidates. biotium.com

| HTS Platform Component | Function in Conjugate Discovery | Key Benefit |

| Acoustic Dispensing | Precise, low-volume transfer of reagents like ethynyl-NHS esters and payloads. | Miniaturization of reactions, reducing cost and conserving valuable materials. biotium.com |

| Robotic Liquid Handlers | Automation of synthesis and purification steps in multi-well plates. | Increased throughput and reproducibility. abberior.rocks |

| High-Content Imaging | Automated microscopy to assess the biological effects of conjugates on cells. | Provides multiparametric data on cellular responses. |

| Plate Readers | Rapid quantification of fluorescence, absorbance, or luminescence for binding and activity assays. | High-speed data acquisition for large libraries. |

Development of Advanced Computational Models for Predicting Reactivity and Selectivity

Computational modeling is emerging as a powerful tool to predict and rationalize the outcomes of bioconjugation reactions, thereby reducing the need for extensive empirical screening. By applying quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML) algorithms, researchers can model the factors that govern the reactivity of this compound.

Applications of computational models include:

Predicting Lysine Reactivity: Quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be trained on datasets of known protein structures and modification sites to predict which lysine residues on a target protein are most likely to react with the NHS ester. nih.gov Factors such as solvent accessibility, local pKa, and proximity to charged residues can be incorporated into these models.

Modeling Click Reaction Efficiency: Computational methods can be used to predict the kinetics of the subsequent click chemistry reaction. This can help in selecting the optimal azide-containing partner and reaction conditions to ensure efficient conjugation without damaging the biomolecule.

In Silico Design of New Reagents: Advanced models can guide the design of new ethynyl-NHS esters with tailored properties. nih.gov For example, a model could predict how changes to the linker structure would affect the reagent's solubility, stability, and the accessibility of the reactive groups, allowing for the in silico pre-screening of novel designs before committing to chemical synthesis. nih.gov

Integration of this compound in Novel Bioimaging and Diagnostic Tool Development

The dual functionality of this compound makes it an ideal linker for constructing modular probes for bioimaging and diagnostics. The NHS ester allows for covalent attachment to a targeting biomolecule (e.g., an antibody, peptide, or aptamer), while the alkyne group serves as a versatile handle for attaching a reporter molecule via click chemistry. vectorlabs.comlumiprobe.com

This "two-step" or "pre-targeting" approach offers significant advantages. A targeting molecule modified with the ethynyl (B1212043) group can be administered first, allowing it to bind to its target and for any unbound excess to be cleared from the system. Subsequently, a smaller, azide-functionalized imaging agent (e.g., a fluorescent dye or a PET imaging agent) is administered. This agent rapidly finds and "clicks" onto the alkyne-modified targeting molecule, leading to a high signal-to-noise ratio at the target site. nih.govnih.gov

Emerging applications in this area include:

Fluorescence Microscopy Probes: By conjugating targeting antibodies with this compound and then clicking on a fluorescent azide, researchers can create highly specific probes for imaging cellular structures and biomarkers. abberior.rocksproimaging.fr

Multiplexed Imaging: The bioorthogonality of the alkyne-azide reaction allows for the development of multiplexed imaging strategies. Different targets could be labeled with different alkyne-modified antibodies, followed by the addition of a cocktail of spectrally distinct azide-dyes.

Diagnostic Assays: This conjugation strategy is being explored for the development of sensitive diagnostic assays, such as ELISAs or lateral flow assays. An alkyne-modified detection antibody can be used to bind the analyte, followed by an amplification step involving an azide-functionalized enzyme or nanoparticle to generate a detectable signal.

The modularity afforded by this compound allows for the rapid and efficient generation of a wide array of customized probes, accelerating the development of new tools for research and clinical diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions using active ester chemistry. For example, the pyrrolidinyl-dioxo moiety can be introduced via N-hydroxysuccinimide (NHS) ester activation of the carboxyl group. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NHS to carboxyl precursor) are critical for maximizing yield . Catalytic systems like copper(I)-mediated alkyne-azide cycloaddition (CuAAC) may be employed for ethynyl group incorporation, requiring inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Resolves the ethynyl proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The dioxopyrrolidinyl ring exhibits distinct carbonyl signals at ~170–175 ppm in 13C-NMR .

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹) groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 286.1) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

- Methodological Answer : Stability studies show hydrolysis of the NHS ester occurs rapidly at pH >8.0 (t½ <1 hour at 25°C) due to nucleophilic attack by hydroxide ions. At pH 7.4 (physiological conditions), t½ extends to ~4–6 hours. Lower temperatures (4°C) slow hydrolysis, making cold storage critical for maintaining reactivity in cross-linking applications . Researchers should pre-dissolve the compound in anhydrous DMSO and add to buffered solutions immediately before use .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a wide concentration range (nM–μM) to identify non-linear effects or off-target interactions .

- Structural Analog Comparison : Compare activity with derivatives lacking the ethynyl group (e.g., 4-methylbenzoate analogs) to isolate the functional role of the alkyne moiety .

- Crystallographic Studies : Use X-ray crystallography (via SHELX refinement ) to correlate electronic features of the ethynyl group with binding interactions in enzyme active sites.

Q. How can computational modeling predict the compound’s reactivity in photo-crosslinking applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic excitation of the ethynyl group under UV light. Partial charge analysis predicts nucleophilic attack sites during cross-linking, guiding experimental design for protein interaction studies .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in cross-linking efficiency?

- Methodological Answer :

- ANOVA : Compare efficiency across reaction conditions (e.g., pH, temperature) with post-hoc Tukey tests to identify significant differences.

- Multivariate Regression : Correlate variables like solvent polarity and catalyst concentration with yield. Use tools like R or Python’s SciPy for modeling .

Q. How should researchers design controls for studies investigating this compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Negative Controls : Use inactive esters (e.g., methyl benzoate) to rule out non-specific inhibition.

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.

- Time-Course Experiments : Monitor inhibition reversibility by dialysis or dilution .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.